ビスアンドログラフォライド

説明

Synthesis Analysis

The synthesis of bisandrographolide involves isolating it from the aerial parts of Andrographis paniculata. A notable method described involves the extraction and purification of novel bis-andrographolide ethers alongside other compounds from the plant, highlighting the complexity and efficiency of natural product extraction techniques (Reddy et al., 2005).

Molecular Structure Analysis

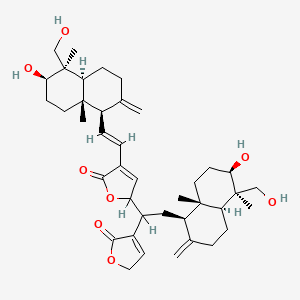

The molecular structure of bisandrographolide and its derivatives has been elucidated through various spectroscopic methods, including NMR and IR spectroscopy. These studies provide insight into the compound's stereochemistry and functional groups, essential for understanding its reactivity and biological activity (Cava et al., 1965).

Chemical Reactions and Properties

Research on bisandrographolide also explores its chemical reactivity, including oxidation reactions that yield various derivatives. These studies reveal the compound's functional groups' reactivity, which is crucial for synthetic modification and the development of bisandrographolide-based therapeutics (Mathad et al., 2006).

Physical Properties Analysis

The physical properties of bisandrographolide, such as solubility, melting point, and crystal structure, are investigated to better understand its pharmacokinetic profile and formulation potential. High-speed counter-current chromatography has been used to separate bisandrographolide from other diterpenes, indicating its distinct physical characteristics and purity requirements for research and application purposes (Qizhen et al., 2003).

Chemical Properties Analysis

The chemical properties of bisandrographolide, including its acid-base behavior, reactivity towards various reagents, and stability under different conditions, are crucial for its application in drug development. Synthesis and structural modification studies aim to enhance its biological activity and stability, providing valuable insights into its mechanism of action and therapeutic potential (Ren-fa, 2005).

科学的研究の応用

抗ウイルス剤

ビスアンドログラフォライドを含むアンドログラフォライドは、主要なウイルス感染症に対する強力な抗ウイルス剤として可能性を示しています {svg_1}. これらは、ウイルスの侵入、複製、および放出を阻害することが判明しており、治療介入のための有望な道筋を提供しています {svg_2}.

抗炎症剤

ビスアンドログラフォライドは、天然の抗炎症剤として認識されています {svg_3}. これは、呼吸器、消化器、免疫、神経、心臓血管、骨格、および腫瘍系疾患を含むさまざまな炎症性疾患の治療に良好な効果を示しています {svg_4}.

バイオアベイラビリティの向上

マイクロスフェア、リポソーム、ニオソーム、ナノ粒子などの革新的な送達システムは、ビスアンドログラフォライドのバイオアベイラビリティと標的への特異的送達を向上させるために使用されてきました {svg_5}.

他の薬物との相乗効果

研究により、ビスアンドログラフォライドは、カスパーゼ-8、p53活性、およびBaxコンフォメーションの有意な変化の増強を通じて、5-フルオロウラシル(5-FU)のアポトーシスを相乗的に誘発できることが示されています {svg_6}.

作用機序

Target of Action

Bisandrographolide, also known as Bisandrographolide A (BAA), is a compound derived from the plant Andrographis paniculata . The primary target of BAA is the TRPV4 channels . These channels are part of the transient receptor potential superfamily of ion channels . Activation of these channels by BAA might play a role in some of the reported effects of Andrographis extract in traditional medicine .

Mode of Action

BAA activates TRPV4 channels with an EC50 of 790–950 nM . BAA can activate the channel in a membrane-delimited manner . This interaction with its targets leads to changes in the cellular environment, potentially influencing various biological processes.

Biochemical Pathways

It is known that andrographolide, a related compound, acts on many inflammation-related signaling pathways Given the structural similarity, it is plausible that BAA may also influence similar pathways

Pharmacokinetics

Research on andrographolide, a related compound, suggests that innovative delivery systems such as microspheres, liposomes, niosomes, and nanoparticles can enhance bioavailability and target-specific delivery

Result of Action

It is known that activation of trpv4 channels can have various effects depending on the cellular context . Given that BAA activates these channels, it may have diverse effects at the molecular and cellular level.

Action Environment

The action, efficacy, and stability of BAA may be influenced by various environmental factors. For instance, the plant Andrographis paniculata, from which BAA is derived, is used in traditional medicine to ‘cool’ and relieve internal heat, inflammation, and pain . This suggests that the effects of BAA may be influenced by the internal environment of the body.

生化学分析

Biochemical Properties

Bisandrographolide plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the notable interactions is with the transient receptor potential vanilloid 4 (TRPV4) channels. Bisandrographolide activates TRPV4 channels, which are involved in calcium ion transport across cell membranes . This activation leads to an increase in intracellular calcium levels, influencing various cellular processes. Additionally, bisandrographolide interacts with proteins involved in the inflammatory response, such as nuclear factor kappa B (NF-κB), inhibiting its activity and thereby reducing inflammation .

Cellular Effects

Bisandrographolide exerts significant effects on various types of cells and cellular processes. In immune cells, bisandrographolide modulates the production of cytokines, reducing the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . In cancer cells, bisandrographolide induces apoptosis by activating caspase pathways and increasing the production of reactive oxygen species (ROS) . Furthermore, bisandrographolide influences cell signaling pathways, including the mitogen-activated protein kinase (MAPK) pathway, leading to alterations in gene expression and cellular metabolism .

Molecular Mechanism

The molecular mechanism of bisandrographolide involves its binding interactions with various biomolecules. Bisandrographolide binds to TRPV4 channels, leading to their activation and subsequent calcium influx . This calcium influx triggers downstream signaling pathways, including the activation of protein kinase C (PKC) and the MAPK pathway . Additionally, bisandrographolide inhibits the activity of NF-κB by preventing its translocation to the nucleus, thereby reducing the expression of pro-inflammatory genes . These molecular interactions contribute to the compound’s anti-inflammatory and anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bisandrographolide have been observed to change over time. Bisandrographolide exhibits stability under various conditions, maintaining its bioactivity over extended periods . Degradation of bisandrographolide can occur under extreme conditions, such as high temperatures and acidic environments . Long-term studies have shown that bisandrographolide can exert sustained effects on cellular function, including prolonged inhibition of inflammatory responses and sustained induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of bisandrographolide vary with different dosages in animal models. At low doses, bisandrographolide exhibits anti-inflammatory and immunomodulatory effects without significant toxicity . At high doses, bisandrographolide can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the therapeutic effects of bisandrographolide plateau at certain dosages, and further increases in dosage do not enhance its efficacy .

Metabolic Pathways

Bisandrographolide is involved in various metabolic pathways, including those related to its biotransformation and elimination. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s (CYPs) play a significant role in the metabolism of bisandrographolide . These metabolic reactions influence the compound’s bioavailability and pharmacokinetics, affecting its therapeutic efficacy and safety profile .

Transport and Distribution

Bisandrographolide is transported and distributed within cells and tissues through various mechanisms. The compound interacts with transporters and binding proteins that facilitate its uptake and distribution . Bisandrographolide is known to accumulate in specific tissues, including the liver and kidneys, where it exerts its pharmacological effects . The distribution of bisandrographolide within cells is influenced by its interactions with intracellular transport proteins and its ability to cross cellular membranes .

Subcellular Localization

The subcellular localization of bisandrographolide plays a crucial role in its activity and function. Bisandrographolide is primarily localized in the cytoplasm, where it interacts with various signaling molecules and enzymes . The compound can also translocate to the nucleus, where it influences gene expression by modulating transcription factors such as NF-κB . Post-translational modifications, such as phosphorylation, can affect the subcellular localization and activity of bisandrographolide .

特性

IUPAC Name |

4-[(E)-2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-[2-[(1R,4aS,5R,6R,8aR)-6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(5-oxo-2H-furan-4-yl)ethyl]-2H-furan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56O8/c1-23-7-11-31-37(3,16-13-33(43)39(31,5)21-41)28(23)10-9-25-19-30(48-35(25)45)27(26-15-18-47-36(26)46)20-29-24(2)8-12-32-38(29,4)17-14-34(44)40(32,6)22-42/h9-10,15,19,27-34,41-44H,1-2,7-8,11-14,16-18,20-22H2,3-6H3/b10-9+/t27?,28-,29-,30?,31+,32+,33-,34-,37+,38+,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQHWOZANSOUSAY-LZBAHHAZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(C(C1CCC(=C)C2CC(C3C=C(C(=O)O3)C=CC4C(=C)CCC5C4(CCC(C5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)[C@H]2CC(C3C=C(C(=O)O3)/C=C/[C@@H]4C(=C)CC[C@H]5[C@]4(CC[C@H]([C@@]5(C)CO)O)C)C6=CCOC6=O)(C)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-methyl-N-[3-(4-methylpiperidine-1-carbonyl)phenyl]benzamide](/img/no-structure.png)

![N-[3-(acetylamino)-4-methylphenyl]-2-methylbenzamide](/img/structure/B1180558.png)